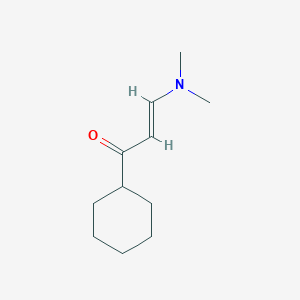

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one

Description

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Properties

IUPAC Name |

(E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDVDNFZPYRBJB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of cyclohexanone with dimethylamine and an appropriate aldehyde under basic conditions. One common method is the L-proline-catalyzed activation of methyl ketones or active methylene compounds with dimethylformamide dimethyl acetal (DMF-DMA) to form the desired enone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic addition reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted enones or alcohols, depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have identified derivatives of prop-2-en-1-one, including (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, as promising candidates for anti-inflammatory agents. A study highlighted that compounds with similar structures exhibited potent inhibition of neutrophilic superoxide production and elastase release, which are critical in inflammatory responses. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent in treating inflammatory diseases .

Analgesic Effects

The compound has also been investigated for its analgesic properties. Research indicates that related compounds exhibit significant pain-relieving effects without severe toxicity, making them suitable candidates for developing pain management therapies . The analgesic efficacy is attributed to the presence of the dimethylamino group, which enhances interaction with biological targets involved in pain perception.

Synthetic Utility

Synthesis of Derivatives

this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various functionalized derivatives that are valuable in medicinal chemistry. For instance, modifications at the cyclohexyl or dimethylamino groups can lead to compounds with enhanced biological activities or improved pharmacokinetic profiles .

Rearrangement Reactions

The compound has been employed in rearrangement reactions such as the Johnson-Claisen rearrangement, allowing for the generation of complex molecular architectures from simpler precursors. This synthetic flexibility is crucial for drug discovery and development processes where diverse chemical entities are required .

Analytical Methods

Chromatographic Techniques

To analyze this compound and its derivatives, high-performance liquid chromatography (HPLC) is frequently used. A method involving reverse-phase HPLC has been developed for effective separation and quantification of this compound in various matrices, facilitating pharmacokinetic studies and purity assessments .

Case Studies

Mechanism of Action

The mechanism of action of (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one involves its interaction with various molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This reactivity is crucial for its potential biological activities, as it can modify proteins, DNA, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

(E)-1-Phenyl-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

(E)-1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one: Contains a methoxy-substituted phenyl group.

Uniqueness

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to its phenyl-substituted analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

(E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a cyclohexyl group attached to a prop-2-en-1-one moiety, which contributes to its unique reactivity profile. The presence of the dimethylamino group enhances its biological interactions, particularly through mechanisms involving nucleophilic attacks and Michael addition reactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest potent activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Effects

The compound has also shown promising anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer cells (MDA-MB-231). The IC50 values for these effects are notably lower than those of conventional chemotherapeutics, indicating a potential for selective cytotoxicity towards cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects primarily involves:

- Covalent Bond Formation : The enone group can react with nucleophiles in biological systems, leading to covalent modifications of proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer activities.

- Inhibition of Key Enzymes : Preliminary data suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways, although detailed mechanistic studies are still required .

Study 1: Antimicrobial Activity

In a comparative study, this compound was tested against standard antibiotics. The results showed that it had lower MIC values against MRSA compared to traditional treatments, suggesting it could be developed as an alternative therapy for resistant infections .

Study 2: Anticancer Efficacy

A series of experiments were conducted using MDA-MB-231 cells treated with varying concentrations of the compound. The results indicated an IC50 value of approximately 0.126 μM, demonstrating potent growth inhibition compared to 5-Fluorouracil (5-FU), which had higher IC50 values in the same cell line . Notably, the compound also exhibited minimal toxicity towards normal cells, highlighting its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 0.126 |

| (E)-1-Phenyl-3-(dimethylamino)prop-2-en-1-one | Structure | Moderate Anticancer | 0.5 |

| (E)-1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | Structure | Weak Antimicrobial | 2.0 |

This table illustrates the unique position of this compound within a class of similar compounds.

Q & A

Q. What are the common synthetic routes for (E)-1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation , reacting a cyclohexyl ketone with a dimethylamino-substituted aldehyde. For example, analogous derivatives (e.g., (E)-3-(dimethylamino)-1-(3-fluoro-2-hydroxyphenyl)prop-2-en-1-one) are prepared by reacting 1-(3-fluoro-2-hydroxyphenyl)ethan-1-one with 1,1-dimethoxy-N,N-dimethylmethanamine, yielding up to 95% under optimized conditions . Another route involves condensation with DMF-DMA (dimethylformamide dimethyl acetal) to form enaminones, as seen in the synthesis of (E)-3-(dimethylamino)-1-(4-morpholinophenyl)prop-2-en-1-one, achieving moderate yields (~53%) in xylene . Solvent choice (e.g., ethanol, acetonitrile) and temperature (60–80°C) critically influence regioselectivity and yield .

Q. How is X-ray crystallography applied to determine the structure of this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s analogs (e.g., (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one) crystallize in triclinic or monoclinic systems, with unit cell parameters (e.g., Å, Å, Å, ) refined using SHELXL . Hydrogen-bonding networks and π-π stacking interactions are analyzed to understand packing efficiency. For example, in (E)-1-(2,5-dichloro-3-thienyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, C–H···O and N–H···Cl interactions stabilize the lattice . Data collection and refinement workflows often employ CrysAlis PRO and OLEX2 .

Advanced Research Questions

Q. How do electrochemical methods enable selective C(sp³)-H bond activation in functionalizing derivatives?

- Methodological Answer : Electrochemical synthesis leverages solvent polarity to tune reactivity. For instance, acetonitrile promotes C3-functionalization of chromones via radical intermediates, while ethanol favors nucleophilic pathways. In a 2024 study, (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one underwent electrochemical coupling with 4-isopropyl-N,N-dimethylaniline, yielding 53% of 3-(4-(dimethylamino)benzyl)-4H-chromen-4-one. Cyclic voltammetry confirmed the redox potential of the enaminone (-1.2 V vs. Ag/AgCl), guiding optimal voltage settings .

Q. What computational strategies complement experimental data in studying this compound’s properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electronic properties, such as HOMO-LUMO gaps (~3.5 eV) and charge distribution on the dimethylamino group. These align with experimental UV-Vis spectra ( nm) . Hirshfeld surface analysis (e.g., usingCrystalExplorer ) quantifies intermolecular interactions: in (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, F···H (12.7%) and C···H (18.3%) contacts dominate .

Q. How is the compound utilized in synthesizing heterocycles for pharmacological screening?

- Methodological Answer : The enaminone moiety serves as a precursor for pyrimidine and pyridine derivatives. For example, condensation with cyanothioacetamide yields 2-thioxo-1,2-dihydropyridine-3-carbonitriles, screened for anticancer activity (IC = 2–8 µM against MCF-7 cells) . Molecular docking (e.g., AutoDock Vina ) identifies key interactions with EGFR kinase (binding energy = -9.2 kcal/mol), guiding structure-activity relationship (SAR) studies .

Q. What role do hydrogen-bonding patterns play in crystal engineering of derivatives?

- Methodological Answer : Graph set analysis (e.g., , motifs) classifies hydrogen-bonding networks. In (E)-1-(4-(benzyloxy)-2-hydroxyphenyl) derivatives, O–H···O bonds form infinite chains along the [010] axis, while N–H···O interactions create 3D frameworks . The Mercury CSD module visualizes void spaces (e.g., 12.4% solvent-accessible volume) and assesses packing similarity (<i>P</i>similarity > 0.85) against database entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.